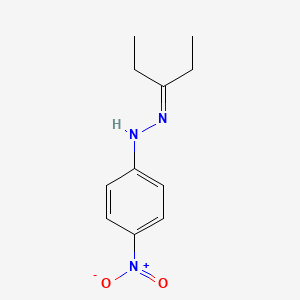
2-Hydroxy-6-pentadecyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-pentadecyl-N-phenylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a hydroxy group and a long pentadecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-pentadecyl-N-phenylbenzamide typically involves the reaction of 2-hydroxybenzoic acid with pentadecyl bromide in the presence of a base to form 2-hydroxy-6-pentadecylbenzoic acid. This intermediate is then reacted with aniline under acidic conditions to yield the final product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-6-pentadecyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 2-keto-6-pentadecyl-N-phenylbenzamide.
Reduction: Formation of 2-hydroxy-6-pentadecyl-N-phenylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-pentadecyl-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating diseases like Alzheimer’s due to its enzyme inhibition properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-pentadecyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for nerve signal transmission .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-6-pentadecylbenzoic acid: Similar structure but lacks the N-phenyl group.
2-Hydroxy-N-phenylbenzamide: Similar structure but lacks the pentadecyl chain.
6-Pentadecylsalicylic acid: Another name for 2-Hydroxy-6-pentadecylbenzoic acid.
Uniqueness
2-Hydroxy-6-pentadecyl-N-phenylbenzamide is unique due to its combination of a long hydrophobic pentadecyl chain and a polar hydroxy group, which may confer unique properties in terms of solubility and interaction with biological membranes .
Propiedades
Número CAS |
79688-36-1 |
|---|---|
Fórmula molecular |
C28H41NO2 |
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
2-hydroxy-6-pentadecyl-N-phenylbenzamide |
InChI |
InChI=1S/C28H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-24-20-18-23-26(30)27(24)28(31)29-25-21-16-14-17-22-25/h14,16-18,20-23,30H,2-13,15,19H2,1H3,(H,29,31) |
Clave InChI |
LHCSWSWUUPWSCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




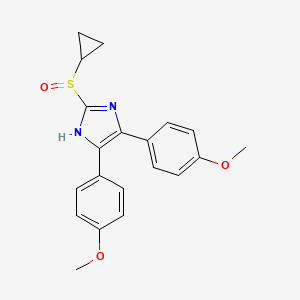

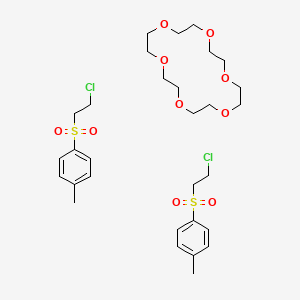
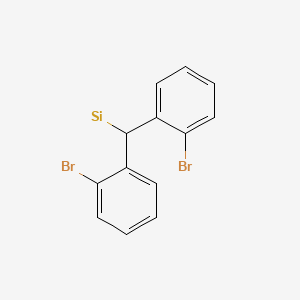

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)

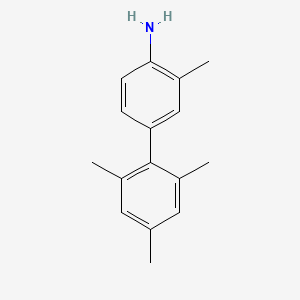

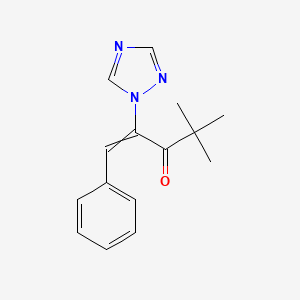
![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
